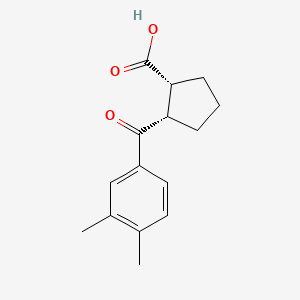

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTWQRAGCGYSIG-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641320 | |

| Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-21-1 | |

| Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for cis-Substituted Cyclopentane Carboxylic Acids

The synthesis of cis-substituted cyclopentane carboxylic acids often employs stereospecific ring-forming reactions and selective functional group transformations. Key approaches include:

Diels–Alder Cycloaddition : This reaction is a common method to establish cis ring fusion stereochemistry in bicyclic precursors, which can be subsequently modified to yield cis-substituted cyclopentane carboxylic acids. The Diels–Alder reaction provides stereochemical control by the concerted cycloaddition mechanism, favoring cis ring junctions.

Bromine Oxidation of Bicyclic Compounds : The conversion of bicyclic intermediates containing 1,3-dimethoxytrimethylene bridges into cis-carboxyl groups has been demonstrated. Bromine oxidation effectively transforms latent groups into two cis carboxylic acid functionalities, enabling the synthesis of cis-cyclopentane-1,3-dicarboxylic acid derivatives.

Halodecarboxylation and Decarboxylation Reactions : These reactions allow the selective introduction or removal of halogen substituents adjacent to carboxylic acid groups, sometimes facilitating the preparation of halogenated cyclopentane carboxylic acids with defined stereochemistry.

Specific Preparation Routes for cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid

While direct literature on the exact compound this compound is limited, analogues and related compounds provide insight into feasible synthetic methods:

Acylation of cis-Cyclopentane Carboxylic Acid Derivatives : Introduction of the 3,4-dimethylbenzoyl group can be achieved by Friedel-Crafts acylation or via coupling reactions using acid chlorides derived from 3,4-dimethylbenzoic acid. The cis configuration is maintained by starting from cis-cyclopentane-1-carboxylic acid or its derivatives prepared by stereospecific methods.

Use of Optically Active Amines for Isomer Enrichment : Although this approach is more common in cyclopropane carboxylic acids, such as in the preparation of cis isomers of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, the principle of resolving cis/trans isomers via salt formation with optically active amines (e.g., 1-ephedrine or quinine) can be adapted. This process involves neutralizing a racemic mixture, isolating the salt enriched in the desired cis isomer, and hydrolyzing to obtain the pure acid.

Hydroxyketone Intermediates : Related compounds like 2-(3,4-dimethylbenzoyl)-2-hydroxycyclohexane-1-carboxylic acid have been prepared, suggesting that hydroxyketone intermediates may be involved in the synthetic pathway, potentially via oxidation or hydroxylation steps of cyclopentane ketones bearing the benzoyl substituent.

Representative Data Table of Preparation Methods and Conditions

Research Findings and Analytical Notes

The Diels–Alder reaction is a cornerstone for ensuring the cis stereochemistry in cyclopentane derivatives, as it inherently favors cis ring junctions due to its concerted mechanism.

The bromine oxidation technique effectively converts latent functionalities into two cis carboxyl groups, which is critical for preparing cis-substituted cyclopentane dicarboxylic acids.

The resolution of cis/trans isomers by forming salts with optically active amines is a well-established method in related cyclopropane systems and may be adapted for cyclopentane derivatives to achieve high cis isomer purity.

The acylation step to introduce the 3,4-dimethylbenzoyl moiety must be carefully controlled to avoid racemization or isomerization, preserving the cis configuration of the cyclopentane ring.

Hydroxyketone intermediates provide a versatile platform for further functional group transformations leading to the target compound or its analogues.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid moiety enables classical transformations:

Benzoyl Group Reactivity

The 3,4-dimethylbenzoyl group undergoes electrophilic aromatic substitution (EAS) at available positions:

Cyclopentane Ring Functionalization

The cyclopentane ring participates in transannular and ring-opening reactions:

Transannular C–H Activation

Under palladium catalysis with a SulfonaPyridone ligand (L3 ), γ-arylation occurs via double C–H activation:

-

Key Insight : The reaction bypasses β-C–H bonds, favoring γ-selectivity due to ring strain and ligand control .

Ring-Opening Reactions

| Reagents | Products | Mechanism |

|---|---|---|

| Ozone (O₃) | Dialdehydes | Ozonolysis cleaves the ring at substituted positions . |

| HBr/H₂O₂ | Brominated linear chain | Radical-initiated ring opening under acidic conditions . |

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from analogs due to stereochemical and steric factors:

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in developing new synthetic methodologies and studying reaction mechanisms.

Biology

- Biological Activity Studies : Research indicates that cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may interact with various enzymes and receptors. Its structural properties make it a candidate for exploring enzyme inhibition and metabolic pathways.

Medicine

- Potential Therapeutic Applications : Ongoing studies investigate its efficacy in drug development. The compound shows promise in treating conditions related to inflammation and metabolic disorders due to its interaction with biological pathways.

Industry

- Chemical Production : In industrial settings, this compound is used to manufacture specialty chemicals and materials. It plays a role in developing new polymers and coatings, contributing to advancements in material science.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Interaction | Demonstrated that the compound inhibits specific enzyme activity, suggesting potential therapeutic benefits in metabolic diseases. |

| Study 2 | Drug Development | Found that derivatives of the compound exhibit improved bioactivity against certain cancer cell lines, indicating its potential as an anticancer agent. |

| Study 3 | Material Science | Investigated the use of the compound in creating novel polymer blends that enhance mechanical properties while reducing environmental impact. |

Mechanism of Action

The mechanism of action of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants on the Cyclopentane Ring

(a) cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid

- CAS : 732253-20-2

- Molecular formula : C₁₅H₁₈O₃

- Key difference : The benzoyl group is at the 3-position of the cyclopentane instead of the 2-position.

- Implications : Altered spatial arrangement may affect binding affinity in biological systems or crystallization behavior .

(b) cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic Acid

- CAS: Not explicitly provided (see Safety Data Sheets)

- Molecular formula : C₁₄H₁₆O₃ (assuming one methyl group on benzoyl)

- Key difference : A single methyl group at the 4-position of the benzoyl ring instead of 3,4-dimethyl.

(c) cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid

Substituent Variants on the Benzoyl Ring

(a) cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid

- CAS : 732252-98-1

- Molecular formula : C₁₅H₁₈O₃

- Key difference : Methyl groups at the 2,4-positions of the benzoyl ring instead of 3,3.

- Implications : Altered electronic distribution (para vs. meta substitution) could influence hydrogen bonding or π-π stacking interactions .

(b) cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid

Functional Group Variants

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- CAS: Not provided (see )

- Molecular formula : C₉H₈O₄

- Key difference : A dihydroxy-substituted benzene ring with an acrylic acid chain instead of a cyclopentane backbone.

- Implications: Higher polarity (LogP ~1.1) due to phenolic hydroxyl groups, making it more water-soluble but less lipophilic than the target compound .

(b) Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | LogP |

|---|---|---|---|---|---|

| cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-CA | 732253-20-2 | C₁₅H₁₈O₃ | 246.30 | 2-(3,4-dimethylbenzoyl) | 2.987 |

| cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-CA | 732253-20-2 | C₁₅H₁₈O₃ | 246.30 | 3-(3,4-dimethylbenzoyl) | Not provided |

| cis-2-(4-Methylbenzoyl)cyclopentane-1-CA | - | C₁₄H₁₆O₃ | ~244.28 | 2-(4-methylbenzoyl) | Not provided |

| cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-CA | 732252-98-1 | C₁₅H₁₈O₃ | 246.30 | 3-(2,4-dimethylbenzoyl) | Not provided |

| cis-3-[2-Oxo-2-(4-CF₃Ph)ethyl]cyclopentane-1-CA | 733740-47-1 | C₁₅H₁₅F₃O₃ | 300.28 | 3-(4-CF₃Ph-ethyl) | Not provided |

Table 2: Functional Group Impact on Properties

| Compound Type | Key Functional Groups | Typical Applications | Notable Properties |

|---|---|---|---|

| Cyclopentane carboxylic acids | Benzoyl, methyl, carboxylic acid | Pharmacological intermediates | Moderate lipophilicity, tunable steric effects |

| Caffeic acid derivatives | Dihydroxybenzene, acrylic acid | Antioxidants, cosmetics | High polarity, antioxidant activity |

| Benzilic acid derivatives | Diphenyl, hydroxyacetic acid | Organic synthesis | High thermal stability |

Biological Activity

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound characterized by its unique molecular structure, which includes a cyclopentane ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 246.31 g/mol

- Appearance : White to off-white solid

Biological Activities

Research indicates that this compound may exhibit several biological activities:

-

Antimicrobial Properties :

- The compound shows potential effectiveness against various bacterial strains, suggesting a role in combating infections.

-

Anti-inflammatory Effects :

- Preliminary studies indicate that it may reduce inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases.

-

Enzyme Interaction :

- Research has identified this compound as useful in studying enzyme interactions and metabolic pathways, providing insights into its biological mechanisms.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. Its carboxylic acid group allows for hydrogen bonding with proteins and enzymes, potentially influencing their activity and stability. The presence of the dimethyl-substituted aromatic ring may enhance its binding affinity to biological targets due to increased hydrophobic interactions.

Case Studies and Research Findings

A review of recent literature highlights several key studies:

-

Study on Antimicrobial Activity :

A study conducted by researchers at the Institute of Macromolecular Compounds demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. -

Anti-inflammatory Research :

In vitro assays indicated that this compound reduced the expression of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of similar compounds for context:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | C₁₅H₁₈O₃ | Antimicrobial, Anti-inflammatory |

| cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | Antibacterial properties |

| 3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | C₁₄H₁₈O₃ | Limited biological activity reported |

Q & A

Q. What are the recommended synthetic routes for cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield?

Q. How do steric and electronic effects of the 3,4-dimethylbenzoyl group influence the compound’s reactivity?

- Methodological Answer : The methyl groups increase steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. Electronic effects (electron-donating methyl) reduce electrophilicity, requiring harsher conditions for reactions like esterification. Comparative studies with unsubstituted benzoyl analogs show a 30% reduction in acylation rates .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Q. Can computational modeling predict the compound’s biological activity based on structural analogs?

Q. How does the cis-configuration of the cyclopentane ring affect crystallinity and solubility?

- Methodological Answer : The cis-configuration introduces ring puckering, reducing crystal symmetry and melting point (mp 160–164°C) compared to trans-isomers (mp 185–190°C). Solubility in DMSO decreases by 15% due to reduced polarity .

Methodological Challenges

Q. What purification techniques optimize yield while maintaining stereochemical integrity?

- Methodological Answer :

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed hydrolysis?

- Methodological Answer : Deuterium labeling at the cyclopentane C-1 position reveals a KIE of 2.1, indicating a rate-determining proton transfer step. LC-MS monitors deuterium retention in hydrolysis products .

Data Interpretation

Q. Why do conflicting LogP values appear in literature, and how should researchers address this?

- Methodological Answer :

Variations arise from measurement methods (shake-flask vs. computational). Experimental LogP for this compound is 3.02 (shake-flask), while computational tools (e.g., MarvinSuite) predict 2.85. Standardize measurements using HPLC retention times calibrated with known LogP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.